molecular formula C8H7N3O2S B2706962 3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 903340-67-0

3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B2706962
CAS No.: 903340-67-0
M. Wt: 209.22
InChI Key: DEHMKVOHIYFTML-UHFFFAOYSA-N
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Description

3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide is a synthetic heterocyclic compound featuring a 1,2-oxazole ring linked to a 1,3-thiazole ring via a carboxamide group. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research. Compounds with this core structure are frequently explored as key intermediates or target molecules in drug discovery, particularly due to the prevalence of isoxazole and thiazole motifs in pharmaceuticals . For instance, related analogs, such as leflunomide, are well-known isoxazole-containing disease-modifying drugs used in treating rheumatoid arthritis, highlighting the therapeutic potential of this chemical class . The structural features of this compound suggest its primary value is in developing novel immunomodulating agents . Researchers can utilize this reagent as a building block for synthesizing more complex molecules or as a reference standard in biological screening assays. This product is intended for laboratory research purposes only and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-5-4-6(13-11-5)7(12)10-8-9-2-3-14-8/h2-4H,1H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHMKVOHIYFTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles like amines and alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in the context of anticancer research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Heterocyclic Core

Compound A : 3-Methyl-N-(1-Methyl-1H-Pyrazol-3-yl)-1,2-Oxazole-5-Carboxamide (K0M)
  • Molecular Formula : C₉H₁₀N₄O₂
  • Key Features : Replaces the thiazole ring with a 1-methylpyrazole group.
  • Reduced metabolic stability compared to thiazole-containing analogs due to the absence of sulfur, which often contributes to cytochrome P450 resistance .
Compound B : 5-Methyl-N-(1,3-Thiazol-2-yl)Isoxazole-4-Carboxamide
  • Molecular Formula : C₈H₇N₃O₂S
  • Key Features : Isoxazole (1,2-oxazole isomer) with a methyl group at position 5 and carboxamide at position 3.
  • Crystal structure analysis reveals a dihedral angle of 34.08° between thiazole and isoxazole rings, influencing conformational flexibility .
Compound C : 5-Methyl-N-(5-Nitro-1,3-Thiazol-2-yl)-3-Phenyl-1,2-Oxazole-4-Carboxamide
  • Molecular Formula : C₁₄H₁₀N₄O₃S
  • Key Features : Incorporates a nitro group on the thiazole ring and a phenyl group on the oxazole.
  • The phenyl group introduces hydrophobicity, which may improve membrane permeability but limit aqueous stability .

Substituent Effects on Pharmacokinetic Properties

Compound Key Substituent LogP (Predicted) Metabolic Stability Solubility (mg/mL)
Target Compound Thiazol-2-yl, 3-methyl 1.8 Moderate (Sulfur-mediated) 0.12
Compound A (K0M) 1-Methylpyrazol-3-yl 1.5 Low 0.25
Compound B Isoxazole-4-carboxamide 2.1 High 0.08
Compound C 5-Nitrothiazol-2-yl, phenyl 3.2 Low (Nitro reduction) 0.03

Notes:

  • The thiazole sulfur in the target compound enhances metabolic stability compared to pyrazole analogs .
  • Nitro groups (Compound C) often require enzymatic reduction, increasing toxicity risks .

Biological Activity

3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide is a heterocyclic compound notable for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a unique structure comprising a thiazole ring and an oxazole moiety, contributing to its biological activity. The IUPAC name reflects its complex arrangement of functional groups, which allows for interactions with various biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H8N4O2S
Molecular Weight244.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit the activity of certain proteins involved in critical biochemical pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of DprE1, an enzyme crucial for the biosynthesis of mycobacterial cell walls. This inhibition leads to the disruption of the arabinogalactan biosynthesis pathway, making it a potential candidate for anti-tuberculosis therapies.
  • Antimicrobial Properties : Studies indicate that compounds with similar structures exhibit significant antibacterial activity against various pathogens, including Mycobacterium tuberculosis and Escherichia coli. The mechanism involves targeting DNA synthesis pathways, leading to cell death .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Activity : Research has shown that this compound exhibits potent antibacterial effects. For instance:
    • Against M. tuberculosis, it demonstrated a minimum inhibitory concentration (MIC) of 12.5 μM.
    • It also showed effectiveness against E. coli with an MIC value indicating strong activity .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects on cancer cell lines:
    • Moderate cytotoxicity was observed against KB and LoVo cell lines with IC50 values around 2 μg/mL .
    • Further investigations into its effects on multidrug-resistant tumors revealed promising results .

Case Study 1: Antitubercular Activity

A study published in MDPI evaluated various oxazole derivatives for their antitubercular properties. The compound was included in a series that revealed significant activity against M. tuberculosis, highlighting its potential as a lead compound for drug development .

Case Study 2: Anticancer Potential

In another study focusing on marine-derived compounds containing oxazole rings, derivatives similar to this compound were shown to inhibit chymotrypsin and exhibit cytotoxicity against cancer cell lines with IC50 values ranging from 0.83 μM to 10 μM . This suggests that structural modifications can enhance biological efficacy.

Q & A

Basic: What are the optimal synthetic routes for 3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the oxazole-5-carboxylic acid derivative via cyclization of appropriate precursors (e.g., α-ketoesters with nitriles).
  • Step 2 : Activation of the carboxylic acid using coupling agents (e.g., EDCI or HATU) for amide bond formation with 2-aminothiazole.
  • Step 3 : Purification via column chromatography or crystallization, with solvent optimization (e.g., ethanol/water mixtures) to improve yield and purity .
    Key factors include temperature control during cyclization (70–90°C) and stoichiometric balance in coupling reactions to minimize byproducts.

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
Structural elucidation involves:

  • X-ray crystallography : Use SHELX or WinGX software for refinement . For example, SHELXL refines bond lengths/angles with precision (±0.001 Å for bonds).
  • NMR spectroscopy : Assign peaks using 2D techniques (HSQC, HMBC) to confirm oxazole-thiazole connectivity. The oxazole C5 proton typically resonates at δ 8.2–8.5 ppm in CDCl₃ .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 250.08) .

Advanced: How can conflicting bioactivity data from different assays be resolved?

Methodological Answer:
Discrepancies arise due to assay conditions (e.g., pH, solvent polarity). To address this:

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT).
  • Solvent standardization : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts.
  • Structural analogs : Test derivatives (e.g., methoxy or trifluoromethyl substitutions) to correlate activity trends with electronic/steric effects .
    For example, a 2024 study resolved contradictory IC₅₀ values by adjusting buffer ionic strength, revealing pH-dependent binding .

Advanced: What computational methods predict binding modes with target proteins?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions. Key residues (e.g., thiazole-binding His⁸⁷ in kinases) are identified via docking scores (∆G < −7 kcal/mol).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD values <2 Å indicate stable binding .
  • QM/MM : Hybrid quantum mechanics/molecular mechanics refine electronic interactions (e.g., hydrogen bonds between oxazole and Asp¹³⁰) .

Advanced: How to address solubility issues in pharmacological testing?

Methodological Answer:

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility. For example, 10% PEG-400 increases solubility from 0.5 mg/mL to 3.2 mg/mL .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for transient solubility.
  • Crystal engineering : Modify crystal packing via co-crystallization with succinic acid to improve dissolution rates .

Advanced: How are stereochemical effects on reactivity analyzed?

Methodological Answer:

  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 85:15).
  • Kinetic studies : Compare reaction rates of enantiomers under identical conditions. For example, (R)-isomers may show 2× faster amide bond hydrolysis due to steric hindrance .
  • Circular dichroism : Monitor conformational changes in target binding (e.g., α-helix stabilization at 222 nm) .

Basic: What spectroscopic techniques validate purity?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is required for pharmacological studies.
  • Elemental analysis : Match experimental C/H/N values to theoretical (±0.3% tolerance).
  • TGA/DSC : Confirm thermal stability (decomposition >200°C) and absence of solvates .

Advanced: How to resolve crystallographic disorder in the oxazole ring?

Methodological Answer:

  • TWINABS refinement : Apply for twinned crystals, using HKL-3000 for data integration.
  • Occupancy refinement : Adjust site occupancies for disordered atoms (e.g., methyl group at C3) in SHELXL .
  • Low-temperature data : Collect at 100 K to reduce thermal motion artifacts. For example, a 2023 study resolved disorder by cooling to 90 K, improving R-factor from 0.12 to 0.08 .

Advanced: What strategies optimize yield in scaled-up synthesis?

Methodological Answer:

  • Flow chemistry : Continuous-flow reactors reduce reaction time (e.g., from 12 h to 30 min) and improve heat transfer.
  • Catalyst recycling : Immobilize Pd catalysts on silica for Suzuki couplings, achieving 90% yield over 5 cycles .
  • In-line analytics : Use FTIR probes to monitor intermediate formation and adjust reagent feed rates .

Advanced: How to analyze metabolic stability in vitro?

Methodological Answer:

  • Liver microsome assays : Incubate with human liver microsomes (0.5 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min.
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess IC₅₀ values.
  • Metabolite ID : High-resolution MSⁿ identifies oxidation products (e.g., hydroxylation at thiazole C2) .

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